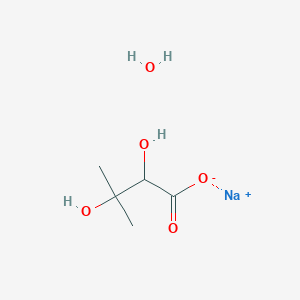

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate

CAS No.: 74294-97-6

Cat. No.: VC11695788

Molecular Formula: C5H11NaO5

Molecular Weight: 174.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74294-97-6 |

|---|---|

| Molecular Formula | C5H11NaO5 |

| Molecular Weight | 174.13 g/mol |

| IUPAC Name | sodium;2,3-dihydroxy-3-methylbutanoate;hydrate |

| Standard InChI | InChI=1S/C5H10O4.Na.H2O/c1-5(2,9)3(6)4(7)8;;/h3,6,9H,1-2H3,(H,7,8);;1H2/q;+1;/p-1 |

| Standard InChI Key | KGRRZNPTTZIUMS-UHFFFAOYSA-M |

| SMILES | CC(C)(C(C(=O)[O-])O)O.O.[Na+] |

| Canonical SMILES | CC(C)(C(C(=O)[O-])O)O.O.[Na+] |

Introduction

Chemical Identity and Structural Properties

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate belongs to the class of β-hydroxy acids, featuring a carboxylate group and two hydroxyl groups on adjacent carbon atoms. The IUPAC name, sodium 2,3-dihydroxy-3-methylbutanoate hydrate, reflects its hydrate form, which includes one water molecule per formula unit. The compound’s SMILES notation (CC(C)(C(C(=O)[O-])O)O.O.[Na+]) and InChIKey (KGRRZNPTTZIUMS-UHFFFAOYSA-M) provide unambiguous representations of its stereochemistry and hydration state.

Molecular and Crystallographic Features

The anhydrous form of the compound has a molecular weight of 133.12 g/mol for the free acid (C₅H₁₀O₄), while the sodium hydrate form increases to 174.13 g/mol due to the inclusion of sodium and water . XLogP3 values of -0.2 indicate high hydrophilicity, consistent with its two hydroxyl groups and carboxylate moiety . The compound’s rotatable bond count of 1 and hydrogen bond donor/acceptor counts of 2 and 4, respectively, further underscore its polarity and solubility in aqueous media .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of sodium 2,3-dihydroxy-3-methylbutanoate hydrate typically involves the oxidation of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) using hypochlorous acid or its salts. This reaction proceeds via a two-step mechanism:

-

Hypochlorite-mediated oxidation of diacetone alcohol to form 2,3-dihydroxy-3-methylbutanoic acid.

-

Neutralization with sodium hydroxide, followed by crystallization to yield the hydrated sodium salt .

The process is sensitive to pH and temperature, with optimal yields achieved under mildly acidic conditions (pH 4–6) and temperatures below 40°C .

Industrial-Scale Purification

In large-scale production, impurities such as unreacted diacetone alcohol and byproducts like 3-hydroxy-3-methylbutyrate (HMB) are removed using calcium salt precipitation. Adding calcium hydroxide to the reaction mixture precipitates calcium 2,3-dihydroxy-3-methylbutanoate, which is then filtered off. The remaining solution is acidified to protonate the carboxylate, and the product is extracted into an organic solvent .

Table 1: Key Parameters for Industrial Synthesis

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| pH during oxidation | 4.0–6.0 | Minimizes byproduct formation |

| Temperature | 25–40°C | Prevents thermal decomposition |

| Calcium hydroxide ratio | 0.1–10 mol/mol impurity | Maximizes impurity removal |

Metabolic Role and Biochemical Significance

Role in L-Valine Catabolism

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate is an intermediate in the degradation of L-valine, a branched-chain amino acid. The metabolic pathway proceeds as follows:

-

Transamination: L-Valine → α-Ketoisovalerate.

-

Oxidative decarboxylation: α-Ketoisovalerate → Isobutyryl-CoA.

-

Hydration and cleavage: Isobutyryl-CoA → 2,3-Dihydroxy-3-methylbutanoate → Acetyl-CoA.

The compound’s accumulation in biological systems is rare but has been linked to inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency.

Cellular Effects

In vitro studies suggest that the compound modulates mitochondrial β-oxidation by competing with acyl-CoA derivatives for enzyme binding sites. This inhibition can alter cellular energy metabolism, particularly in tissues reliant on fatty acid oxidation, such as the liver and skeletal muscle.

Applications in Scientific Research and Industry

Pharmaceutical Intermediate

The compound is a precursor in synthesizing 3-hydroxy-3-methylbutyrate (HMB), a dietary supplement used to enhance muscle growth and prevent muscle wasting. Patent literature describes methods to minimize 2,3-dihydroxy-3-methylbutanoate contamination during HMB production, including hypochlorite treatment and calcium precipitation .

Analytical Chemistry

In chromatography, sodium 2,3-dihydroxy-3-methylbutanoate hydrate serves as a calibration standard for quantifying branched-chain hydroxy acids in biological fluids. Its UV absorption at 210 nm enables detection in high-performance liquid chromatography (HPLC) .

Table 2: HPLC Conditions for Detection

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase |

| Mobile phase | 0.1% H₃PO₄ in acetonitrile/water (30:70) |

| Flow rate | 1.0 mL/min |

| Detection wavelength | 210 nm |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume